Cas no 893784-44-6 (1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine)

1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine structure
893784-44-6 structure
Product Name:1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine
CAS No:893784-44-6
MF:C27H25BrN6O2S
MW:577.495403051376
CID:5439348
Update Time:2025-07-09

1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)sulfonyl-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
    • [1,2,3]Triazolo[1,5-a]quinazoline, 3-[(4-bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)-1-piperazinyl]-
    • 1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine
    • Inchi: 1S/C27H25BrN6O2S/c1-18-7-8-19(2)24(17-18)32-13-15-33(16-14-32)25-22-5-3-4-6-23(22)34-26(29-25)27(30-31-34)37(35,36)21-11-9-20(28)10-12-21/h3-12,17H,13-16H2,1-2H3
    • InChI Key: STZVIHFOIPHWTD-UHFFFAOYSA-N
    • SMILES: N12N=NC(S(C3=CC=C(Br)C=C3)(=O)=O)=C1N=C(N1CCN(C3=CC(C)=CC=C3C)CC1)C1=C2C=CC=C1

1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine Pricemore >>

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Additional information on 1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine

Recent Advances in the Study of 1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine (CAS: 893784-44-6)

The compound 1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine (CAS: 893784-44-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its high affinity for certain kinase targets, suggesting potential applications in oncology. The structural complexity of this molecule, featuring both a triazolquinazoline core and a substituted piperazine moiety, contributes to its unique binding properties and selectivity profile.

Significant progress has been made in understanding the structure-activity relationship (SAR) of this compound. Research teams have systematically modified various functional groups to optimize its pharmacological properties. Notably, the 4-bromobenzenesulfonyl group at position 1 and the 2,5-dimethylphenyl substituent on the piperazine ring have been identified as critical for maintaining biological activity while improving metabolic stability.

Recent preclinical studies have evaluated the compound's pharmacokinetic properties and safety profile. Animal models have shown promising results regarding its bioavailability and tissue distribution patterns. However, challenges remain in addressing certain off-target effects that were observed at higher concentrations, prompting ongoing structure optimization efforts.

The mechanism of action of 893784-44-6 has been elucidated through advanced biochemical and biophysical techniques. X-ray crystallography studies have revealed its binding mode with target proteins, providing valuable insights for further drug design. These structural insights are being leveraged to develop second-generation analogs with improved potency and selectivity.

Current research directions include exploring combination therapies with existing drugs and investigating the compound's potential in treating resistant disease forms. Several pharmaceutical companies have included derivatives of 893784-44-6 in their development pipelines, indicating growing industry interest in this chemical scaffold.

In conclusion, 1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-(2,5-dimethylphenyl)piperazine represents a promising lead compound with multiple therapeutic applications. Ongoing research continues to uncover its full potential while addressing current limitations through rational drug design approaches.

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